molecular formula C17H18BrNO2 B11054553 4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol

4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol

Cat. No.: B11054553
M. Wt: 348.2 g/mol
InChI Key: USLVDHPPHHAWNG-BBYUFZDTSA-N
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Description

4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL is a complex organic compound that features a brominated phenol group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This intermediate is then subjected to further reactions to introduce the oxazoline ring and other substituents. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups.

Scientific Research Applications

4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the oxazoline ring can interact with enzymes. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with similar brominated phenol structure.

    2,4-Dibromophenol: Contains two bromine atoms on the phenol ring.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with a different functional group arrangement.

Uniqueness

4-BROMO-2-[(4S,5R)-3,4-DIMETHYL-5-PHENYL-1,3-OXAZOLAN-2-YL]PHENOL is unique due to the presence of the oxazoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol

InChI

InChI=1S/C17H18BrNO2/c1-11-16(12-6-4-3-5-7-12)21-17(19(11)2)14-10-13(18)8-9-15(14)20/h3-11,16-17,20H,1-2H3/t11-,16-,17?/m0/s1

InChI Key

USLVDHPPHHAWNG-BBYUFZDTSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(N1C)C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(N1C)C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3

Origin of Product

United States

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